![molecular formula C20H11Br3 B3166327 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene CAS No. 910324-12-8](/img/structure/B3166327.png)

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

Descripción general

Descripción

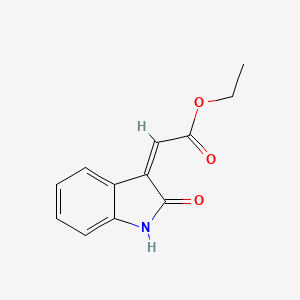

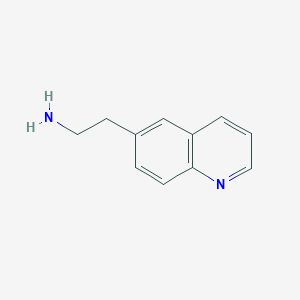

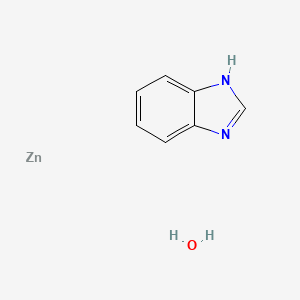

“2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene” is a derivative of triptycene . Triptycene is an eye-catching hydrocarbon with a paddlewheel or propeller-shaped molecule. The characteristic structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the parent triptycene structure, with the addition of three bromine atoms . The molecular weight is 491.01 g/mol and the molecular formula is C20H11Br3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, triptycene derivatives in general have been studied for their unique properties and potential applications in various fields of science .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 465.2±45.0 °C and a melting point of 127-129 °C .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

A study reported the synthesis of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene derivatives, evaluating their anticancer and antimalarial activities. The research showcased a method for regioselective bromination, leading to the creation of brominated derivatives with potential bioactive properties. The derivatives exhibited IC(50) values in the low microM range against L1210 leukemia cell viability and Plasmodium falciparum, indicating their potential as therapeutic agents (Hua et al., 2002).

Material Science and Dye Applications

Another application involves the synthesis of 9,10-Bis-hetaryl anthracenes, demonstrating their utility as disperse dyes on polyester fibers. This research highlights the role of brominated anthracene derivatives in developing new materials with specific optical properties, offering insights into the design of disperse dyes with excellent performance (Rangnekar & Rajadhyaksha, 2007).

Solid-State Chemistry

The formation of a three-dimensional porous organic network through the solid-state explosion of organic single crystals is a novel application. This method involves the cycloaromatization of enediyne groups on a hexaethynyl derivative of 9,10-dihydro-9,10-[1,2]benzenoanthracene, showcasing a unique approach to creating porous materials with potential uses in catalysis, storage, and separation technologies (Bae et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

4,11,17-tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Br3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTMUKRBITYDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3C4=C(C2C5=C3C=C(C=C5)Br)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) Rh2(S-PTAD)4](/img/structure/B3166248.png)

![(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B3166249.png)

amine hydrochloride](/img/structure/B3166256.png)

![2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3166278.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B3166294.png)